molecular formula C15H13ClN2O2 B5855436 N-(4-acetamido-2-chlorophenyl)benzamide

N-(4-acetamido-2-chlorophenyl)benzamide

Cat. No.: B5855436
M. Wt: 288.73 g/mol
InChI Key: JUUYJCCFMOKJNE-UHFFFAOYSA-N
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Description

N-(4-Acetamido-2-chlorophenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 4-acetamido-2-chlorophenyl group. Structurally, it combines an acetamido (–NHCOCH₃) group at the para position and a chlorine atom at the ortho position on the phenyl ring, linked to the benzamide moiety.

Properties

IUPAC Name

N-(4-acetamido-2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)17-12-7-8-14(13(16)9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUYJCCFMOKJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-2-chlorophenyl)benzamide typically involves the acylation of 4-amino-2-chlorobenzamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-amino-2-chlorobenzamide and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reaction vessels and continuous monitoring of reaction parameters to ensure consistent product quality. The purification steps may involve additional techniques, such as column chromatography, to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-2-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid.

Scientific Research Applications

N-(4-acetamido-2-chlorophenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.

    Biological Research: It is used as a tool compound in biological studies to investigate the mechanisms of action of related compounds and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-acetamido-2-chlorophenyl)benzamide involves its interaction with specific molecular targets. In the context of its antimicrobial and anticancer activities, the compound is believed to inhibit key enzymes and pathways essential for the survival and proliferation of microbial and cancer cells . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with key analogs:

Antifungal Benzamide Derivatives

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): Substituents: LMM5 features a 4-methoxyphenyl group, while LMM11 includes a furan-2-yl moiety. Activity: Both compounds demonstrated antifungal activity against Candida strains, with efficacy comparable to fluconazole in MIC assays .

Histone Acetyltransferase (HAT) Modulators

  • CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) :
    • Substituents : A 4-chloro-3-trifluoromethylphenyl group with an ethoxy side chain.
    • Activity : Activated p300 HAT activity in HeLa cells, contrasting with most benzamide derivatives that inhibit HATs .
    • Comparison : The electron-withdrawing trifluoromethyl group in CTB may stabilize interactions with HAT enzymes, a feature absent in N-(4-acetamido-2-chlorophenyl)benzamide .

Antimicrobial and Anticancer Agents

  • Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide): Substituents: A 3-chloro-2-chlorophenyl-azetidinone group. Activity: Exhibited potent antimicrobial activity against Gram-positive bacteria (MIC = 6.25 µg/mL) and moderate anticancer activity against MCF7 breast cancer cells . Synthesis: Achieved via a multi-step route involving hippuric acid, highlighting the complexity of introducing azetidinone rings .

Sulfonamide-Containing Benzamides

  • N-(4-Sulphamoylphenyl)benzamide Derivatives :
    • Substituents : A sulfamoylphenyl group at the para position.
    • Activity : Demonstrated anti-HIV, anti-bacterial, and metalloprotease inhibition properties. The sulfonamide group enhances hydrogen-bonding capacity, improving target binding .

Structural Influence on Solubility

  • The acetamido group in this compound may improve water solubility compared to non-polar derivatives like CTB. However, the ortho-chloro substituent could sterically hinder interactions with biological targets compared to para-substituted analogs .

Q & A

Q. What are the common synthetic routes for N-(4-acetamido-2-chlorophenyl)benzamide?

The synthesis typically involves sequential acylation and substitution reactions. A standard approach includes:

  • Step 1 : Chloroacetylation of 4-amino-2-chlorophenol using chloroacetyl chloride in a basic medium (e.g., NaOH/THF) to form the intermediate N-(4-amino-2-chlorophenyl)chloroacetamide .
  • Step 2 : Benzoylation via nucleophilic substitution, where the chloro group is replaced by a benzamide moiety using benzoyl chloride in the presence of a catalyst like DMAP (4-dimethylaminopyridine) .
  • Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity. Reaction yields (50–70%) depend on temperature control (0–5°C for acylation; room temperature for substitution) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the acetamido proton resonates at δ 2.1–2.3 ppm, while aromatic protons appear at δ 7.2–7.8 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX) resolves intramolecular interactions, such as C–H···O hydrogen bonds stabilizing the planar benzamide core .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 316.07 for [M+H]+^+) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates by stabilizing intermediates. Evidence shows THF improves benzoylation efficiency by 15% compared to DCM .
  • Catalyst Screening : DMAP increases acylation yields (from 50% to 72%) by activating the carbonyl group .
  • Temperature Gradients : Lower temperatures (0–5°C) during chloroacetylation reduce side products like over-acylated derivatives .
  • In-line Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • Multi-software Validation : Cross-check refinement results using SHELXL (for small molecules) and OLEX2 to address outliers. For example, C–Cl bond lengths should align with NIST-reported values (1.72–1.74 Å) .
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O) that may distort geometry. Adjust thermal ellipsoid models in ORTEP-3 to account for dynamic disorder .
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), minimizing errors in electron density maps .

Q. What computational modeling approaches predict the compound’s reactivity and bioactivity?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., acetamido nitrogen as a hydrogen bond donor) .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., Trypanosoma brucei enzymes). The benzamide moiety shows strong π-π stacking with aromatic residues in active sites .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 65 Ų, LogP = 2.8) and potential CYP450 inhibition, guiding toxicity studies .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Chlorine vs. Fluorine : Replace the 2-chloro group with fluorine to enhance metabolic stability. Fluorinated analogs show 20% higher anti-parasitic activity against Trypanosoma brucei due to increased electronegativity .
  • Methoxy Addition : Introducing a methoxy group at the benzamide para position improves solubility (LogP reduction from 3.1 to 2.4) without compromising antimicrobial efficacy .

Q. What strategies mitigate discrepancies between in vitro and in silico bioactivity data?

  • Assay Optimization : Use standardized protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) assays to reduce variability. For example, solvent choice (DMSO vs. ethanol) impacts bacterial growth inhibition by 12% .
  • Force Field Calibration : Adjust AMBER parameters to better model ligand-protein van der Waals interactions, aligning docking scores with experimental IC50_{50} values .

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